Chain-Length Dependent Critical Micelle Concentration (CMC) in Metallosurfactants
In cobalt(III) complex systems, the CMC of an N-decylethylenediamine-based metallosurfactant is predicted to be intermediate between its N-octyl and N-dodecyl counterparts. The experimental CMC for the N-octylethylenediamine cobalt perchlorate complex was 0.12 mol kg⁻¹, while the N-dodecylethylenediamine analog exhibited a CMC of 0.008 mol kg⁻¹, representing a 15-fold decrease [1]. This trend directly quantifies the impact of the alkyl chain on self-assembly.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water |
|---|---|
| Target Compound Data | ~0.03 mol kg⁻¹ (estimated by interpolation for N-decyl) |
| Comparator Or Baseline | N-octylethylenediamine cobalt complex: 0.12 mol kg⁻¹; N-dodecylethylenediamine cobalt complex: 0.008 mol kg⁻¹ |
| Quantified Difference | Approximately 4-fold lower CMC than the octyl analog; ~4-fold higher CMC than the dodecyl analog. |
| Conditions | Aqueous solution, cobalt(III) perchlorate complex, determined via multinuclear NMR relaxation. |
Why This Matters
This predictable, intermediate CMC allows for precise tuning of metallosurfactant properties—a capability not available with shorter (e.g., hexyl) or longer (e.g., tetradecyl) chain analogs, directly impacting the design of catalytic or drug delivery micellar systems.
- [1] Iida, M., Yamamoto, M., & Fujita, N. (1996). Multinuclear NMR Studies on Micellar Formation of Aqueous [Co(N-octyl- or N-dodecylethylenediamine)(3,7-Diazanonane-1,9-diamine)]3+ Solutions. Bulletin of the Chemical Society of Japan, 69(11), 3217-3224. View Source
